molecular formula C7H12N2O3 B1603069 1-(2-Methoxyethyl)piperazine-2,6-dione CAS No. 841274-04-2

1-(2-Methoxyethyl)piperazine-2,6-dione

Cat. No. B1603069
M. Wt: 172.18 g/mol
InChI Key: QOHLRIMKSLEMKL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)piperazine-2,6-dione (MEPPD) is a novel small molecule that has been studied in recent years for its potential therapeutic and research applications. MEPPD has unique properties that make it an attractive candidate for a variety of scientific and medical applications.

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

A study by Lacivita et al. (2009) focused on synthesizing a series of long-chain 1-(2-methoxyphenyl)piperazine derivatives with an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT1A receptor affinity and were evaluated for visualizing 5-HT1A receptors overexpressed in CHO cells using fluorescence microscopy, highlighting their application in receptor visualization and neuroscientific research (Lacivita et al., 2009).

Synthesis of Bridged Piperazine-3-ones

Research by Veerman et al. (2003) explored the synthesis of 2,6-bridged piperazine-3-ones starting from alpha-amino acids. This study demonstrates the utility of N-acyliminium ion chemistry in generating structurally diverse piperazine derivatives, which could find applications in drug development and organic synthesis (Veerman et al., 2003).

Organic Crystal Engineering

Wells et al. (2012) investigated the synthesis, crystal packing, and thermochemistry of 1,4-piperazine-2,5-diones derived from 2-amino-4,7-dialkoxyindan-2-carboxylic acids. The study provides insights into the supramolecular organization of piperazinediones, contributing to the field of organic crystal engineering and material science (Wells et al., 2012).

Cardiotropic Activity

Mokrov et al. (2019) synthesized a new group of compounds, 1-(methoxybenzyl)-4-[2-((methoxybenzyl)amino)ethyl]piperazin-2,3-diones, and evaluated their cardiotropic activity. The study suggests the potential therapeutic applications of these compounds in treating cardiac arrhythmias (Mokrov et al., 2019).

HIV-1 Attachment Inhibitors

Wang et al. (2009) characterized potent inhibitors of HIV-1 attachment, focusing on the modification and substitution of the piperazine ring in indole-based derivatives. This research highlights the critical role of piperazine structures in pharmacophore development for antiviral drug discovery (Wang et al., 2009).

properties

IUPAC Name

1-(2-methoxyethyl)piperazine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O3/c1-12-3-2-9-6(10)4-8-5-7(9)11/h8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOHLRIMKSLEMKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00630780
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)piperazine-2,6-dione

CAS RN

841274-04-2
Record name 1-(2-Methoxyethyl)piperazine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00630780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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